molecular formula C6H11NO B13575429 5-Methyl-1-oxa-5-azaspiro[2.4]heptane

5-Methyl-1-oxa-5-azaspiro[2.4]heptane

Cat. No.: B13575429
M. Wt: 113.16 g/mol
InChI Key: BLVHGXGLWFIBHH-UHFFFAOYSA-N
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Description

5-Methyl-1-oxa-5-azaspiro[24]heptane is a heterocyclic compound with the molecular formula C6H11NO It features a spirocyclic structure, which includes an oxygen and nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This reaction leads to the cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols. Subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones while retaining the three-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-1-oxa-5-azaspiro[2.4]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These amino alcohols can further cyclize to form lactams or lactones. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the isoxazolidine ring and the formation of stable products under the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-oxa-5-azaspiro[2The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .

Biological Activity

5-Methyl-1-oxa-5-azaspiro[2.4]heptane is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of spirocyclic compounds characterized by a spiro connection between two rings. Its chemical formula is C5H9NOC_5H_9NO and it features an oxazolidine ring fused with a nitrogen-containing heterocycle.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that create the spiro structure. Various synthetic routes have been explored, optimizing conditions for yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar spiro compounds. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most potent compounds in this series had IC50 values as low as 0.08 µM .

CompoundCell LineIC50 (µM)
11bA5490.18
11dMDA-MB-2310.08
11hHeLa0.14

These findings suggest that modifications in the structure of azaspiro compounds can lead to enhanced antitumor activity.

Antibacterial Activity

In addition to antitumor properties, derivatives of azaspiro compounds have shown antibacterial activity . For example, a study reported that certain derivatives displayed effective in vivo activity against multidrug-resistant strains of bacteria, such as Streptococcus pneumoniae . This highlights the versatility of these compounds in addressing both cancer and bacterial infections.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that these compounds may exert their effects through:

  • Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antimicrobial action : The ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways is a common mechanism among antibacterial agents.

Case Studies

A notable case study involved the evaluation of a series of azaspiro compounds for their selectivity as orexin receptor antagonists, which play a role in regulating sleep and appetite. The study found that specific modifications to the azaspiro structure significantly affected receptor binding affinity and selectivity .

Properties

IUPAC Name

6-methyl-1-oxa-6-azaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVHGXGLWFIBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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